Halofenate

Übersicht

Beschreibung

Halofenat ist eine chemische Verbindung, die für ihre hypolipidämischen und hypourikämischen Eigenschaften bekannt ist. Es wurde umfassend auf sein Potenzial zur Senkung von Triglycerid- und Harnsäurespiegeln im Blut untersucht. Halofenat ist auch für seine Rolle als selektiver Peroxisomen-Proliferator-aktivierter Rezeptormodulator bekannt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen wie Diabetes und Hyperlipidämie macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Halofenat kann durch verschiedene Methoden synthetisiert werden, darunter die Halogenierung organischer Substrate. Eine gängige Methode umfasst die Reaktion von Alkoholen mit Halogenwasserstoffen, wie z. B. Chlorwasserstoff, in Gegenwart von Katalysatoren wie wasserfreiem Zinkchlorid. Diese Reaktion führt zur Bildung von Halogenalkanen, die dann weiterverarbeitet werden können, um Halofenat zu erzeugen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Halofenat typischerweise unter Verwendung der kontinuierlichen Flusschemie hergestellt. Diese Methode ermöglicht eine präzise Steuerung der Reaktionsbedingungen und die sichere Handhabung von reaktiven und toxischen Halogenierungsmitteln. Die kontinuierliche Flusschemie erhöht auch die Effizienz und Skalierbarkeit des Produktionsprozesses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Halofenate can be synthesized through various methods, including the halogenation of organic substrates. One common method involves the reaction of alcohols with halogen acids, such as hydrogen chloride, in the presence of catalysts like anhydrous zinc chloride. This reaction results in the formation of haloalkanes, which can then be further processed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced using continuous flow chemistry. This method allows for precise control over reaction conditions and the safe handling of reactive and toxic halogenating agents. Continuous flow chemistry also enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen: Halofenat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Halofenat kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu ergeben.

Substitution: Halofenat kann an Substitutionsreaktionen teilnehmen, bei denen Halogenatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenwasserstoffe wie Chlorwasserstoff und Bromwasserstoff sowie Katalysatoren wie wasserfreies Zinkchlorid werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Halofenat verschiedene oxidierte Derivate erzeugen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Halofenate has been studied extensively for its antidiabetic effects, particularly in type 2 diabetes mellitus.

- Insulin Sensitization : Research indicates that this compound acts as a selective PPAR-γ modulator, enhancing insulin sensitivity without causing significant weight gain, a common side effect associated with other antidiabetic medications like rosiglitazone . In studies involving ob/ob mice and obese Zucker rats, this compound demonstrated comparable insulin-sensitizing effects to established treatments while maintaining a favorable safety profile .

- Clinical Trials : In clinical settings, this compound has shown significant reductions in fasting plasma glucose and triglycerides among dyslipidemic patients. It was noted that this compound could lower serum triglycerides by an average of 16% to 84% depending on the patient type, with specific efficacy in Type IV hyperlipoproteinemia .

Lipid-Lowering Effects

This compound's lipid-lowering capabilities have been documented through various studies:

- Comparison with Clofibrate : A double-blind study compared this compound to clofibrate, revealing that while both drugs effectively reduced triglyceride levels, this compound's impact on cholesterol was less pronounced. Specifically, clofibrate achieved a 25% reduction in cholesterol levels compared to a 12% reduction with this compound .

- Long-Term Efficacy : this compound has been shown to lower serum uric acid levels significantly, making it beneficial for patients with hyperuricemia or gout. Long-term use demonstrated safety and effectiveness comparable to probenecid, another uricosuric agent .

Case Studies and Clinical Findings

Several case studies further illustrate the therapeutic potential of this compound:

Wirkmechanismus

Halofenate exerts its effects by modulating the activity of peroxisome proliferator-activated receptors. It binds to these receptors and influences the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This modulation leads to decreased triglyceride levels, reduced uric acid levels, and improved insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

Clofibrate: Like halofenate, clofibrate is a hypolipidemic agent that lowers triglyceride levels.

Fenofibrate: Another hypolipidemic agent with similar properties to this compound.

Gemfibrozil: Used to lower lipid levels and has comparable effects to this compound

Uniqueness: this compound is unique in its dual action as a hypolipidemic and hypouricemic agent. Its selective modulation of peroxisome proliferator-activated receptors also sets it apart from other similar compounds, making it a promising candidate for treating a broader range of metabolic disorders .

Biologische Aktivität

Halofenate is a compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

Overview of this compound

This compound (chemical formula: CHClFNO) is primarily recognized as a selective peroxisome proliferator-activated receptor gamma (PPAR-γ) modulator. Its structural properties allow it to interact with various biological pathways, making it a candidate for treating conditions such as diabetes and hyperuricemia.

This compound exhibits its effects primarily through modulation of PPAR-γ, a receptor involved in lipid metabolism and glucose homeostasis. Research indicates that this compound acts as a selective PPAR-γ modulator (SPPARγM), which means it can activate or inhibit PPAR-γ activity depending on the cellular context.

Key Findings:

- Insulin Sensitization : this compound has demonstrated robust insulin-sensitizing activity, which is crucial for managing type 2 diabetes. Studies show that it decreases fasting plasma glucose levels in diabetic patients without causing significant weight gain, unlike other PPAR-γ agonists such as rosiglitazone .

- Lipid Modulation : In addition to its glycemic effects, this compound has been shown to lower triglyceride levels in dyslipidemic subjects. This dual action on glucose and lipid metabolism positions this compound as a promising therapeutic option for metabolic syndrome .

1. Antidiabetic Properties

This compound's role as an insulin sensitizer has been highlighted in various studies. For instance, it has been shown to have comparable effects to established treatments like thiazolidinediones (TZDs) but with a better safety profile regarding weight gain .

2. Uricosuric Activity

This compound has also been investigated for its uricosuric properties, making it effective in treating hyperuricemia and gout. It functions by displacing urate from protein binding sites, thus enhancing uric acid excretion . Clinical trials indicate that this compound is effective in managing serum uric acid levels over long-term use .

Case Study 1: Diabetes Management

A clinical trial involving type 2 diabetic patients demonstrated that this compound significantly reduced fasting blood glucose levels compared to placebo. The study reported a decrease in HbA1c levels over a 12-week period, supporting its efficacy as an antidiabetic agent.

Case Study 2: Treatment of Hyperuricemia

In another case study involving patients with chronic gout, this compound was administered as a uricosuric agent. The results indicated a marked reduction in serum uric acid levels and improvement in clinical symptoms without significant adverse effects .

Comparative Analysis

The following table summarizes the biological activities and clinical applications of this compound compared to other similar compounds:

| Compound | Action | Clinical Use | Weight Gain | Lipid Effects |

|---|---|---|---|---|

| This compound | PPAR-γ Modulator | Diabetes, Hyperuricemia | Minimal | Lowers triglycerides |

| Rosiglitazone | PPAR-γ Agonist | Diabetes | Significant | Increases triglycerides |

| Probenecid | Uricosuric | Gout | None | Variable |

Eigenschaften

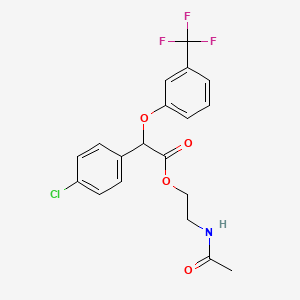

IUPAC Name |

2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023120 | |

| Record name | Halofenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24136-24-1, 26718-25-2 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofenate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.